N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide
Description
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide (CAS 748792-97-4, MFCD03655003) is a thiazole-derived acetamide compound featuring two 2-chlorophenyl substituents at the 4- and 5-positions of the thiazole ring, along with a 2-chloroacetamide group at the 2-position . The presence of multiple chloro substituents likely enhances lipophilicity and metabolic stability, which are critical for drug design .
Structure
3D Structure
Properties
IUPAC Name |
N-[4,5-bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-9-14(23)21-17-22-15(10-5-1-3-7-12(10)19)16(24-17)11-6-2-4-8-13(11)20/h1-8H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJJMYIKCZHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of 2-Chlorophenyl Groups: The 2-chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the 2-Chloroacetamide Group: The final step involves the acylation of the thiazole derivative with 2-chloroacetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects : The target compound’s bis(2-chlorophenyl) groups introduce steric bulk compared to simpler analogs like N-(thiazol-2-yl)acetamide. This likely reduces molecular planarity, affecting crystal packing and solubility .
Chloro Positioning : Unlike 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide , the target compound’s chlorophenyl groups are at the 2-position, which may influence π-π stacking and intermolecular interactions.
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound: Crystallographic data are unavailable, but analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit R₂²(8) hydrogen-bonded dimers via N–H⋯N interactions . The dihedral angle between the thiazole and aryl rings (61.8°) suggests significant non-planarity, which may be amplified in the target compound due to steric hindrance from the bis(2-chlorophenyl) groups .
- Simpler Analogs : N-(Thiazol-2-yl)acetamide lacks bulky substituents, enabling tighter packing and stronger hydrogen-bond networks .
Biological Activity
N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C17H11Cl3N2OS
- Molecular Weight : 397.71 g/mol
- CAS Number : 6125-31-1
The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of chlorine substituents on the phenyl rings enhances its biological activity by influencing lipophilicity and electronic properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective (MIC: 0.22 - 0.25 μg/mL) | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate | |
| Methicillin-resistant S. aureus (MRSA) | Effective |
The compound demonstrated significant activity against Gram-positive bacteria, particularly MRSA, while showing moderate effectiveness against Gram-negative bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds with similar thiazole structures have shown promising results:
- Cell Line Tested : MCF7 (human breast adenocarcinoma)
- Method : Sulforhodamine B (SRB) assay
- Findings : Certain derivatives exhibited potent anticancer activity with IC50 values indicating effective inhibition of cell proliferation.
The presence of electron-withdrawing groups in the structure is believed to enhance the cytotoxicity of these compounds by facilitating interactions with cellular targets involved in cancer progression .
The biological activity of thiazole derivatives is often attributed to their ability to disrupt essential cellular processes:
- Antimicrobial Mechanism :
- Anticancer Mechanism :
Case Studies
-
Study on Antimicrobial Properties :
A study screened multiple thiazole derivatives for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds bearing halogenated phenyl rings exhibited superior activity against Gram-positive bacteria compared to their non-halogenated counterparts . -
Anticancer Screening :
Another investigation focused on the anticancer properties of synthesized thiazole derivatives against the MCF7 cell line, revealing that specific modifications to the thiazole structure significantly enhanced cytotoxicity .
Q & A
Q. What are the standard synthetic routes for preparing N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide?
- Methodological Answer : A common approach involves coupling 2-aminothiazole derivatives with chloroacetic acid derivatives using carbodiimide-based coupling agents. For example, 3,4-dichlorophenylacetic acid and 2-aminothiazole can be condensed in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent, triethylamine as a base, and stirred at 273 K for 3 h. Post-reaction, the mixture is extracted with dichloromethane, washed with NaHCO₃ and brine, and purified via recrystallization from methanol/acetone (1:1) . Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature gradients.
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to verify substituent positions and amide bond formation), mass spectrometry (for molecular ion peaks and fragmentation patterns), and elemental analysis (to validate C/H/N ratios). For example, NMR signals for thiazole protons typically appear at δ 6.5–7.5 ppm, while acetamide carbonyl carbons resonate near δ 165–170 ppm in ¹³C spectra . Purity is assessed via HPLC or TLC, with recrystallization achieving >95% purity in optimized protocols .
Advanced Research Questions
Q. How can contradictory yield data in analogous thiazolyl acetamide syntheses be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 21% vs. 33% for similar chloro-substituted derivatives ) often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) may slow nucleophilic attack during coupling.
- Solvent choice : Polar aprotic solvents (e.g., DMF) can enhance reactivity but may complicate purification.
- Reaction monitoring : Real-time TLC or in-situ IR spectroscopy helps identify incomplete reactions or side products.
Systematic optimization using Design of Experiments (DoE) can isolate critical factors (e.g., temperature, catalyst loading) .
Q. What computational methods support the design of reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics, while molecular docking studies assess binding affinity in biological targets. For example, ICReDD’s workflow integrates reaction path searches via quantum calculations and machine learning to prioritize experimental conditions, reducing trial-and-error cycles . Tools like Gaussian or ORCA model transition states, and software such as AutoDock Vina evaluates interactions with enzymes like cytochrome P450 .
Q. How do intermolecular interactions influence the crystal packing of thiazolyl acetamides?
- Methodological Answer : X-ray crystallography reveals that N–H···N hydrogen bonds form R₂²(8) motifs, stabilizing dimers (e.g., N1–H1N1···N2 distance: 2.89 Å ). π–π stacking (3.6–3.7 Å between thiazole rings) and C–H···π interactions (e.g., phenyl-to-thiazole) further enhance lattice stability. These interactions guide polymorphism studies and solubility predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
